molecular formula C16H19N3O B8139481 7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine

7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine

Cat. No.: B8139481
M. Wt: 269.34 g/mol
InChI Key: INZVDFYXZHHNJY-UHFFFAOYSA-N
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Description

7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine is a heterocyclic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a methoxy-substituted pyrimidine derivative. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various therapeutic effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and benzyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7-benzyl-4-methoxy-5,6,8,9-tetrahydropyrimido[4,5-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-20-16-14-7-9-19(10-8-15(14)17-12-18-16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZVDFYXZHHNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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